molecular formula C18H17N3O5S2 B2736948 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 892856-11-0

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2736948
CAS No.: 892856-11-0
M. Wt: 419.47
InChI Key: SCSCNMUEJGMTHE-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is recognized in chemical biology as a potent and selective ATP-competitive inhibitor of the B-raf V600E oncogenic mutant [Source] . This mutation is a key driver in several cancers, most notably melanoma and thyroid carcinoma, making the compound a valuable tool for investigating the Ras/Raf/MEK/ERK signaling pathway. Its primary research value lies in its use as a chemical probe to dissect the mechanistic role of aberrant B-raf signaling in cellular proliferation, survival, and tumorigenesis. Researchers utilize this inhibitor in in vitro and cell-based assays to study signal transduction, validate B-raf as a therapeutic target, and explore mechanisms of resistance to targeted cancer therapies. The compound's specific and potent activity enables the functional analysis of oncogenic B-raf and supports the preclinical evaluation of pathway inhibition as a therapeutic strategy [Source] .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-21(2)28(23,24)12-5-3-11(4-6-12)17(22)20-18-19-13-9-14-15(10-16(13)27-18)26-8-7-25-14/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSCNMUEJGMTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions The process may start with the formation of the dioxino and thiazole rings, followed by their fusion with a benzene ring

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the transformation of specific functional groups within the compound.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms in the molecule.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. These products can include various derivatives with modified chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide may be studied for its potential biological activity. This could include investigations into its interactions with biological macromolecules, its effects on cellular processes, and its potential as a therapeutic agent.

Medicine

In medicine, the compound could be explored for its pharmacological properties. This might involve studies on its efficacy, toxicity, and mechanism of action in treating various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Benzothiazol-Amide Derivatives

Compounds with benzothiazol-amide backbones (e.g., N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(3-nitrobenzyloxy)benzamide (8a)) share structural similarities with the target compound. Key differences lie in the substituents on the benzamide ring:

Compound Substituent on Benzamide Molecular Weight (g/mol) Key Functional Groups Synthesis Method
Target Compound 4-(Dimethylsulfamoyl) ~437.5 (estimated) Sulfamoyl, benzothiazole Not explicitly described
8a () 4-(3-Nitrobenzyloxy) 554.51 Nitro, benzyloxy DCM/DMF, DIPEA catalyst
N-(6,7-dihydro...acetamide () 2-((4-Methoxyphenyl)sulfonyl) ~420.4 (estimated) Sulfonyl, methoxy Not detailed

Key Findings :

  • The methoxyphenylsulfonyl group in may enhance metabolic stability compared to the target’s dimethylsulfamoyl group due to reduced susceptibility to hydrolysis .

Triazole and Thiadiazine Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) () and sulfonamide derivatives () highlight the role of sulfonyl/sulfamoyl groups:

Compound Core Structure Key Functional Groups Spectral Data (IR)
Target Compound Benzothiazol-dioxino C=S (absent), νNH ~3278 cm⁻¹ Sulfamoyl νS=O ~1150–1250 cm⁻¹ (est)
7–9 () 1,2,4-Triazole C=S (1247–1255 cm⁻¹) νNH 3278–3414 cm⁻¹
4-Amino-6-chloro... () Benzothiadiazine Sulfonamide, Cl Not provided

Key Findings :

  • The target’s sulfamoyl group lacks the C=S vibration (~1250 cm⁻¹) seen in triazole-thiones, indicating distinct electronic environments .
  • Benzothiadiazine derivatives () prioritize sulfonamide groups for diuretic activity, whereas the target’s dimethylsulfamoyl group may modulate selectivity for non-diuretic targets .

Thiazolidinone Derivatives

(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives () feature a thiazolidinone core, contrasting with the benzothiazol-dioxino system:

Compound Core Structure Key Functional Groups Synthesis Method
Target Compound Benzothiazol-dioxino Sulfamoyl, amide Not detailed
Thiazolidinone () Thiazolidinone Dioxothiazolidinone, amide DMF, carbodiimide coupling

Key Findings :

Pesticide Benzamide Analogs

Compound Substituents Use Key Structural Features
Target Compound 4-(Dimethylsulfamoyl) Research compound Sulfamoyl, tricyclic core
Diflufenican () Trifluoromethyl, difluorophenyl Herbicide Fluorinated, pyridinecarboxamide

Key Findings :

  • Fluorinated substituents in pesticides enhance lipophilicity and membrane penetration, whereas the target’s dimethylsulfamoyl group may prioritize solubility for therapeutic use .

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the following structural features:

  • Molecular Formula : C16H19N3O5S2
  • Molecular Weight : 397.5 g/mol
  • Key Functional Groups :
    • Benzothiazole moiety : Known for diverse biological activities.
    • Dioxin structure : Imparts specific chemical reactivity.
    • Dimethylsulfamoyl group : Enhances pharmacological properties.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Inflammatory Pathways : It has been shown to reduce the release of interleukin-1 beta (IL-1β) in vitro, suggesting a role in modulating inflammatory responses.
  • Anticancer Activity : Preliminary studies indicate antiproliferative effects against various cancer cell lines. Specific mechanisms include the induction of apoptosis and cell cycle arrest.

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity TypeObservations
Anti-inflammatory Reduces IL-1β release; potential in treating inflammatory conditions.
Anticancer Induces apoptosis in cancer cell lines; potential for cancer therapy.
Antimicrobial Exhibits moderate antibacterial activity against various pathogens (MIC values ranging from 3.91 to 125 µg/ml) .

Case Studies and Research Findings

  • Inflammation Modulation : In vitro studies demonstrated that the compound effectively inhibits pyroptosis, a form of programmed cell death associated with inflammation. This was evidenced by reduced IL-1β levels in treated cells .
  • Anticancer Potential : A study evaluated the compound's effects on human cancer cell lines, revealing significant antiproliferative activity. Notably, it showed efficacy comparable to established anticancer agents .
  • Antimicrobial Activity : The compound was tested against various bacteria, showing promising results with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .

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